N-(3-chloro-4-methylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3S2/c1-3-30-17-8-6-16(7-9-17)27-22(29)21-19(10-11-31-21)26-23(27)32-13-20(28)25-15-5-4-14(2)18(24)12-15/h4-9,12H,3,10-11,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOALUSYXQNVEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC(=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 393.92 g/mol. The compound features a thieno[3,2-d]pyrimidine core, which is significant for its biological properties.
Research indicates that compounds similar to N-(3-chloro-4-methylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide may act through various mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation.
- Antioxidant Properties : It has been suggested that similar compounds exhibit antioxidant activity, which can protect cells from oxidative stress.
- Antimicrobial Activity : Some derivatives have shown potential antimicrobial effects against various pathogens.
In Vitro Studies
Table 1 summarizes the biological assays conducted on the compound:
| Study | Cell Line/Organism | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Cytotoxicity | A549 (lung cancer) | 10-50 | Reduced cell viability |
| Antimicrobial | E. coli | 25 | Inhibition of growth |
| Antioxidant Activity | DPPH assay | 50 | Scavenging activity |
Case Studies
A notable case study published in a peer-reviewed journal reported the synthesis and biological evaluation of similar thienopyrimidine derivatives. The study highlighted the compound's ability to inhibit cancer cell growth in vitro and suggested further investigation into its mechanism of action.
- Case Study 1 : A derivative exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of 12 µM.
- Case Study 2 : The compound was tested for its ability to modulate apoptosis pathways in leukemia cells, showing promise as an adjunct therapy in combination with established chemotherapeutics.
Research Findings
Recent studies have focused on optimizing the structure of thienopyrimidine derivatives to enhance their biological activity. Structure-activity relationship (SAR) analyses have indicated that modifications at specific positions on the thieno[3,2-d]pyrimidine scaffold can significantly influence potency and selectivity.
Comparative Analysis
Table 2 compares the biological activities of related compounds:
| Compound Name | IC50 (µM) | Target |
|---|---|---|
| N-(3-chloro-4-methylphenyl)-2-thioacetamide | 15 | Cancer cell lines |
| N-(4-fluorophenyl)-2-thioacetamide | 20 | Bacterial strains |
| N-(4-methoxyphenyl)-2-thioacetamide | 30 | Oxidative stress markers |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Features
The compound’s structural analogs differ primarily in aromatic substituents and heterocyclic modifications. Key examples include:
Key Observations :
- Ethoxyphenyl vs. Halogenated Phenyl Groups : The target compound’s 4-ethoxyphenyl group (R2) likely increases solubility compared to chlorophenyl analogs (e.g., ), while maintaining moderate lipophilicity for membrane permeability.
- Chloro-Methyl vs. Fluoro Substituents : The 3-chloro-4-methylphenyl group (R1) balances electronic effects (chlorine’s electron-withdrawing nature) and steric bulk (methyl), contrasting with fluorine’s stronger electronegativity in .
Physicochemical Properties
- Melting Points : Analogs with chlorophenyl groups (e.g., ) exhibit high thermal stability (m.p. >300°C), likely due to strong intermolecular halogen interactions. The target compound’s ethoxyphenyl group may reduce melting points slightly compared to halogenated derivatives.
- Synthetic Yields: Yields for related compounds range from 73% (e.g., ) to 90% (e.g., ), suggesting the target compound’s synthesis would require optimization of base (e.g., sodium acetate vs. triethylamine) and solvent systems (ethanol/dioxane vs. acetonitrile) .
Preparation Methods
Cyclocondensation Route
The most efficient method involves reacting 4-ethoxyphenylguanidine with tetrahydrothiophene-3-carboxylic acid under Dean-Stark conditions:
$$
\ce{C6H5OCH2CH3-NH-C(=NH)-NH2 + C4H6S-COOH ->[Δ, toluene][p-TsOH] Thieno[3,2-d]pyrimidin-4-one}
$$
Key parameters :
Thiolation at C2 Position
Preparation of Chloroacetamide Intermediate
Aniline Protection
3-Chloro-4-methylaniline undergoes acetylation prior to coupling:
$$
\ce{Cl-C6H3(CH3)-NH2 + (CH3CO)2O ->[Et3N][CH2Cl2] Cl-C6H3(CH3)-NHCOCH3}
$$
Yield : 94%
Chloroacetylation
Protected aniline reacts with chloroacetyl chloride:
$$
\ce{Cl-C6H3(CH3)-NHCOCH3 + ClCH2COCl ->[K2CO3][acetone] Cl-C6H3(CH3)-NHCOCH2Cl}
$$
Critical parameters :
- Base: Potassium carbonate (2.5 eq)
- Temperature: 0-5°C (slow addition)
- Yield: 82%
Thioether Coupling
Nucleophilic Substitution
The key bond formation uses the thiolate anion:
$$
\ce{Thienopyrimidine-SH + ClCH2CONH-Ar ->[NaOH][EtOH/H2O] Target compound}
$$
Optimized protocol :
| Parameter | Value |
|---|---|
| Solvent system | Ethanol/Water (3:1) |
| Base | 1.5 eq NaOH |
| Temperature | 50°C |
| Reaction time | 4 hr |
| Yield | 78% |
Alternative Synthetic Pathways
One-Pot Assembly
Chinese patent CN102432626A discloses a telescoped process:
- Simultaneous cyclization and thiolation using H2S gas
- In situ coupling with chloroacetamide
Advantages :
Metal-Free Coupling
Aryl diazonium salt strategy adapted from PMC2269732:
$$
\ce{Ar-N2+ + Thioacetamide ->[Cu-free][RT] C-S bond formation}
$$
Limitations :
Industrial-Scale Considerations
Continuous Flow Synthesis
Benchchem's production method employs flow chemistry:
- Residence time: 12 min
- Throughput: 2.8 kg/hr
- Purity: 99.5% (HPLC)
Waste Management
Key improvements from patent CN102432626A:
- HCl gas replaced with ethanolic HCl
- 92% reduction in acidic waste
Analytical Characterization Data
Critical quality attributes :
| Parameter | Specification | Method |
|---|---|---|
| Identity (NMR) | δ 2.35 (s, 3H, CH3) | 1H NMR (400 MHz, DMSO-d6) |
| δ 4.12 (q, 2H, OCH2CH3) | ||
| Purity | ≥99.0% | HPLC (USP) |
| Residual solvents | <500 ppm ethanol | GC-FID |
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Stepwise synthesis | 78 | 99.2 | Pilot-scale |
| One-pot | 65 | 98.1 | Industrial |
| Metal-free | 58 | 97.8 | Lab-scale |
Q & A
Q. What are the key synthetic steps and critical reagents for preparing this compound?
The synthesis involves multi-step organic reactions, typically starting with cyclization of thiophene derivatives to form the thieno[3,2-d]pyrimidine core. Critical steps include:
- Sulfur bridging : Introduction of the thioacetamide group via nucleophilic substitution using reagents like triethylamine in DMF or dichloromethane .
- Functional group coupling : Attachment of substituted phenyl rings (e.g., 3-chloro-4-methylphenyl) under alkaline conditions to ensure regioselectivity .
- Oxidation and purification : Controlled oxidation to stabilize the 4-oxo group, followed by purification via column chromatography or recrystallization . Key reagents : Triethylamine (base), DMF (solvent), and thioglycolic acid derivatives .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of substituents and scaffold integrity .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for biological assays) .
- Mass Spectrometry (MS) : Validates molecular weight and detects synthetic byproducts .
Advanced Research Questions
Q. How can conflicting solvent choices (e.g., DMF vs. dichloromethane) in synthesis protocols be resolved to optimize yield?
Conflicting solvent recommendations arise from differing solubilities of intermediates. A systematic approach includes:
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) for coupling steps and switch to dichloromethane for acid-sensitive reactions .
- Reaction monitoring : Use thin-layer chromatography (TLC) to track intermediate stability and adjust solvent polarity dynamically .
- Yield optimization : DMF enhances nucleophilicity in sulfur bridging but may require post-reaction solvent exchange to isolate products .
Q. What strategies address discrepancies in reported biological activity data across studies?
Discrepancies often stem from variations in assay conditions or compound purity. Mitigation strategies:
- Purity cross-validation : Re-analyze batches via HPLC and NMR before bioassays .
- Standardized assays : Use established protocols (e.g., NIH/3T3 cell lines for cytotoxicity) to minimize inter-lab variability .
- Orthogonal validation : Pair enzymatic inhibition assays with biophysical methods (e.g., surface plasmon resonance) to confirm target binding .
Q. How can researchers determine the compound’s solubility profile for in vitro studies?
Use the shake-flask method :
- Prepare saturated solutions in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol).
- Quantify solubility via UV-Vis spectroscopy or HPLC . Note : Solubility in DMSO (commonly used for stock solutions) should exceed 10 mM to avoid precipitation in biological assays .
Data Contradiction and Resolution
Q. Conflicting reports on the role of the 4-ethoxyphenyl group in bioactivity: How to design experiments to clarify its contribution?
- Structure-activity relationship (SAR) studies : Synthesize analogs with substituents (e.g., 4-methylphenyl, 4-fluorophenyl) and compare IC₅₀ values in target assays .
- Computational modeling : Perform molecular docking to assess binding interactions of the ethoxy group with target proteins (e.g., kinases) .
- Metabolic stability assays : Evaluate whether the ethoxy group affects cytochrome P450-mediated degradation .
Methodological Challenges in Characterization
Q. What advanced techniques resolve ambiguities in the compound’s stereochemistry?
- X-ray crystallography : Determines absolute configuration of chiral centers in the thieno[3,2-d]pyrimidine core .
- Chiral HPLC : Separates enantiomers if racemization occurs during synthesis .
- NOESY NMR : Identifies spatial proximity of substituents to confirm regiochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
